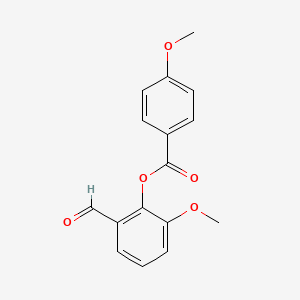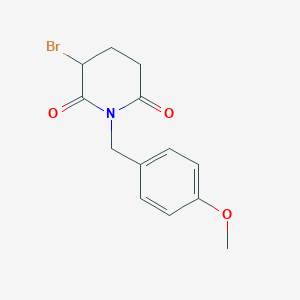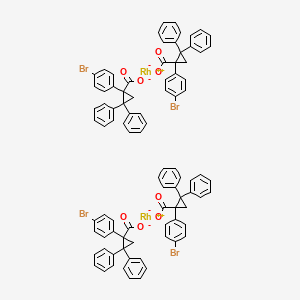![molecular formula C18H18INO4 B12500646 3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid](/img/structure/B12500646.png)
3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid is an organic compound that features a complex structure with both aromatic and aliphatic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid typically involves multiple steps:
Formation of the Iodophenyl Carbamate: This step involves the reaction of 2-iodoaniline with a suitable carbamoylating agent, such as phosgene or carbonyldiimidazole, to form the iodophenyl carbamate intermediate.
Alkylation: The iodophenyl carbamate is then alkylated with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbamate group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with various nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium thiolate or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: 3-[(2-Hydroxyphenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid.
Reduction: 3-[(2-Iodophenyl)amino]-2-[(4-methoxyphenyl)methyl]propanoic acid.
Substitution: 3-[(2-(Substituted phenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid.
科学研究应用
3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interaction of small molecules with biological macromolecules.
作用机制
The mechanism of action of 3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its target.
相似化合物的比较
Similar Compounds
- 3-[(2-Bromophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid
- 3-[(2-Chlorophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid
- 3-[(2-Fluorophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid
Uniqueness
The presence of the iodine atom in 3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic radius and ability to participate in halogen bonding can significantly influence the compound’s reactivity and binding properties.
属性
分子式 |
C18H18INO4 |
|---|---|
分子量 |
439.2 g/mol |
IUPAC 名称 |
4-(2-iodoanilino)-2-[(4-methoxyphenyl)methyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H18INO4/c1-24-14-8-6-12(7-9-14)10-13(18(22)23)11-17(21)20-16-5-3-2-4-15(16)19/h2-9,13H,10-11H2,1H3,(H,20,21)(H,22,23) |
InChI 键 |
RLSYPSDYGJPCEB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CC(CC(=O)NC2=CC=CC=C2I)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-4-(4-hydroxy-3,5-dinitrophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B12500571.png)
![Methyl 5-[(2,4-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12500572.png)
![3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid;hydrochloride](/img/structure/B12500578.png)
![6-ethoxy-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12500581.png)
![3-[(2,3-difluoro-1-hydroxy-7-methanesulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile](/img/structure/B12500589.png)
![N-[1-(diphenylphosphanyl)-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B12500590.png)
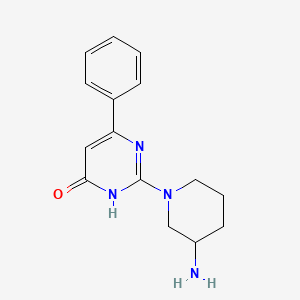
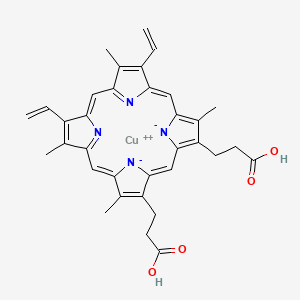
![Propyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500618.png)
![1-[2-acetamido-3-[2-[2-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12500633.png)
